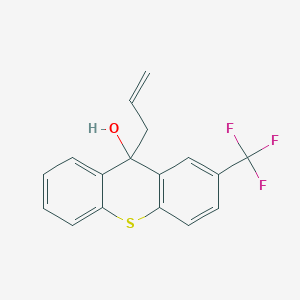

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, also known as 9-Allyl-2-TFM, is a synthetic compound that has been used in scientific research for many years. It is a member of the thioxanthen family of compounds and has a variety of applications in the laboratory. It has been used in cell-based studies, biochemical and physiological studies, and as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Photoinitiators for Polymerization

- Visible Light Photoinitiators : The thioxanthone derivatives, similar to 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, are utilized as photoinitiators in radical polymerization processes. A study demonstrated the effectiveness of thioxanthone-based photoinitiators for initiating polymerization under visible light exposure, making them valuable in various industrial applications (Wu et al., 2014).

Molecular Structure and Spectral Analysis

- Vibrational Spectral Analysis : Research involving derivatives of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol provides insights into molecular structures and vibrational spectra. This kind of analysis helps understand the compound's behavior in various conditions, which is critical in material science and pharmaceutical applications (Mary et al., 2014).

Antitumor Activity

- Potential in Cancer Treatment : Certain thioxanthen-9-one derivatives, including 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, have been synthesized and tested for antitumor properties. Some compounds in this class have shown considerable antitumor activity, indicating potential use in cancer treatment (Omar, 1997).

Hydrochromic Materials

- Moisture Detection and Humidity Monitoring : Thioxanthene derivatives are used to create hydrochromic materials that change color in response to moisture. These materials have applications in humidity sensing, anti-counterfeiting, and other areas where moisture detection is crucial (Chua et al., 2022).

Synthesis of Biologically Active Compounds

- Role in Medicinal Chemistry : Thioxanthen-9-ones, similar to 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, are important in synthesizing biologically active and medicinally significant compounds. Their versatility in chemical reactions makes them valuable in drug development (Javaheri et al., 2016).

Photophysical Properties in Solvents

- Understanding Photophysical Behavior : The photophysical properties of thioxanthone, closely related to 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, have been studied in various solvents. This research helps in understanding how these compounds behave under different conditions, which is significant for applications in photochemistry and material science (Krystkowiak et al., 2006).

Reactions and Structural Analysis

- Chemical Reactions and Structural Insights : Studies have explored the reactions of thioxanthen-9-ol with various nucleophiles, providing insights into the structural features and potential applications in different fields, including pest control and pharmaceuticals (El-Sakka et al., 1993).

Propiedades

IUPAC Name |

9-prop-2-enyl-2-(trifluoromethyl)thioxanthen-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3OS/c1-2-9-16(21)12-5-3-4-6-14(12)22-15-8-7-11(10-13(15)16)17(18,19)20/h2-8,10,21H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYSPKYXOWJHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

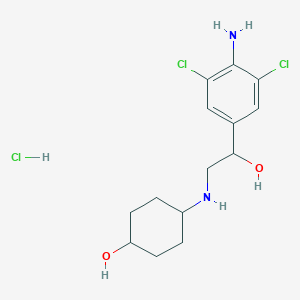

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

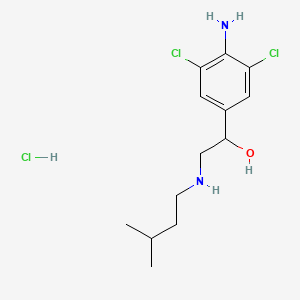

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)